molecular formula C14H12N2O3S2 B5162301 3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5162301
M. Wt: 320.4 g/mol
InChI Key: TXJSFYCYKJAIGC-SWCFZJNMSA-N
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Description

3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as "ETHYL-2-THIOXOTHIAZOLIDIN-4-ONE-5-CARBOXYLATE," is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall biosynthesis in bacteria and fungi. In cancer cells, the compound appears to induce apoptosis by activating the caspase cascade, a series of proteases that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to have antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing the effectiveness of new antibiotics. However, one of the limitations of the compound is its relatively low solubility in water, which may make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on 3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on the compound's structure. Another area of interest is the investigation of the compound's potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity. Finally, the compound's potential as an agricultural fungicide or herbicide should be explored.

Synthesis Methods

The synthesis of 3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of ethyl 2-amino-3-methylbutanoate with 2-nitrobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The reaction mixture is then treated with thiosemicarbazide to obtain the final product. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

The potential applications of 3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one in scientific research are diverse. One of the most promising areas of application is in the development of new drugs. The compound has been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. It also has potential as an anticancer agent, as it has been found to induce apoptosis (programmed cell death) in cancer cells.

Properties

IUPAC Name

(5E)-3-ethyl-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-2-15-13(17)12(21-14(15)20)9-5-7-10-6-3-4-8-11(10)16(18)19/h3-9H,2H2,1H3/b7-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJSFYCYKJAIGC-SWCFZJNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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